molecular formula C11H9F3O B13901074 4-Methylene-7-(trifluoromethyl)isochromane

4-Methylene-7-(trifluoromethyl)isochromane

Cat. No.: B13901074
M. Wt: 214.18 g/mol
InChI Key: LPGOJKHPEWTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylene-7-(trifluoromethyl)isochromane is a chemical compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to the isochromane ring system

Preparation Methods

The synthesis of 4-Methylene-7-(trifluoromethyl)isochromane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as substituted benzaldehydes and trifluoromethylated reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure the efficient and scalable production of this compound.

Chemical Reactions Analysis

4-Methylene-7-(trifluoromethyl)isochromane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted isochromane derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Scientific Research Applications

4-Methylene-7-(trifluoromethyl)isochromane has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its trifluoromethyl group for enhanced properties.

Mechanism of Action

The mechanism of action of 4-Methylene-7-(trifluoromethyl)isochromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

4-Methylene-7-(trifluoromethyl)isochromane can be compared with other similar compounds, such as:

    4-Methyl-7-(trifluoromethyl)isochromane: This compound lacks the methylene group, resulting in different reactivity and applications.

    4-Methylene-7-(difluoromethyl)isochromane:

    4-Methylene-7-(trifluoromethyl)chromane: The chromane ring system provides a different structural framework, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

4-methylidene-7-(trifluoromethyl)-1H-isochromene

InChI

InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2

InChI Key

LPGOJKHPEWTEAX-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.